(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13(19)6-5-12-17(20)16(23-18(10)12)9-11-4-7-14(21-2)15(8-11)22-3/h4-9,19H,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULNYCCAXFRNL-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on anticancer effects, anti-inflammatory activity, and mechanisms of action, supported by recent research findings.
Chemical Structure
The compound can be represented by the following molecular structure:
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 290.34 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | Inhibition Rate (%) at 10 mM | Reference |
|---|---|---|
| K-562 (Leukemia) | 56.84 | |
| NCI-H460 (Lung) | 80.92 | |
| HCT-116 (Colon) | 72.14 | |
| U251 (CNS) | 73.94 | |
| OVCAR-8 (Ovarian) | 44.50 |
The compound exhibited significant inhibition of cancer cell proliferation, particularly in non-small cell lung cancer and colon cancer models. Mechanistic studies suggest that it may induce apoptosis and cell cycle arrest, particularly in the G1/S phase.
Anti-inflammatory Activity
Benzofuran derivatives are also known for their anti-inflammatory properties. Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in chronic inflammation:
- Cytokine Reduction :
- TNF-α: Reduced by up to 93.8%
- IL-6: Reduced by up to 98%
These findings suggest potential therapeutic applications in managing inflammatory disorders and chronic diseases.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased pre-G1 phase cell populations indicative of apoptosis.
- Cell Cycle Arrest : Studies demonstrated that treatment with this compound resulted in significant G1/S phase arrest in various cancer cell lines, disrupting normal cell cycle progression.
- Inhibition of Inflammatory Mediators : The compound's ability to inhibit NF-κB activity contributes to its anti-inflammatory effects by preventing the transcription of pro-inflammatory genes.
Case Studies
Recent case studies have further elucidated the biological activity of this compound:
- A study involving HeLa cells indicated that exposure to this compound resulted in a substantial increase in apoptosis markers after 48 hours of treatment .
- Another investigation reported that this compound effectively inhibited the Src kinase pathway, which is often implicated in tumor progression and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the benzofuran, benzodithiazine, and thiazolo-pyrimidinone families. Key differentiating factors include substituent patterns, heterocyclic core modifications, and resulting pharmacological profiles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility and Bioavailability The target compound’s 3,4-dimethoxy groups reduce polarity compared to the dihydroxy analog in , likely lowering aqueous solubility but enhancing lipid membrane permeability. In contrast, the dihydroxy analog () exhibits higher solubility and bioavailability (0.55–0.56) due to hydrogen-bonding capacity from hydroxyl groups. This highlights the trade-off between solubility and metabolic stability in drug design .
Heterocyclic Core Modifications The benzofuran-3(2H)-one core in the target compound is planar, facilitating π-π stacking with biological targets like enzymes or receptors. Benzodithiazine derivatives () incorporate sulfur and nitrogen heteroatoms, enabling diverse electronic interactions. For example, Compound 15’s chloro and carbonyl groups may enhance electrophilicity, contributing to antimicrobial activity .
Biological Activity Trends
- Methoxy-rich compounds (e.g., target compound, Compound 7b) are associated with enzyme inhibition (e.g., kinases, oxidoreductases) due to hydrophobic interactions with active sites.
- Hydroxyl-rich analogs () show stronger antioxidant activity via radical scavenging, while methyl groups (as in the target compound) may prolong half-life by reducing oxidative metabolism .
Synthetic Accessibility The target compound’s synthesis likely involves aldol condensation between a 3,4-dimethoxybenzaldehyde derivative and a 6-hydroxy-7-methylbenzofuran-3(2H)-one precursor. This contrasts with the multi-step routes for thiazolo-pyrimidinones () and benzodithiazines (), which require specialized reagents like hydrazines or thiophene derivatives .
Research Findings and Implications
- Pharmacokinetics : The target compound’s dimethoxy and methyl groups may improve metabolic stability over hydroxylated analogs but could limit solubility. Computational modeling (as in ) is recommended to optimize logP and solubility .
- Comparative in vitro assays are needed to validate these hypotheses.
- Toxicity : Methoxy groups are generally less toxic than halogens (e.g., Cl in ), but methyl substituents may pose risks of off-target binding .
Preparation Methods
Stepwise Assembly via Knoevenagel Condensation
The most widely reported method involves a two-step sequence:
Benzofuran-3(2H)-one Core Synthesis
Benzylidene Introduction via Knoevenagel Condensation
Table 1: Optimization of Knoevenagel Conditions
| Acid Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| HCl (36%) | Methanol | 70 | 5 | 91 | 9:1 |
| AcOH | Ethanol | 80 | 8 | 76 | 7:1 |
| TFA | DCM | 40 | 3 | 82 | 8:1 |
Advanced Catalytic Methodologies
Rhodium-Catalyzed Annulation
Recent developments employ CpRh complexes for one-pot synthesis:
Lewis Acid-Mediated Cyclization
Scandium triflate (20 mol%) in toluene facilitates [4+1] cycloaddition between o-quinone methides and isocyanides, achieving 75–91% yields under mild conditions. This method excels in constructing polysubstituted benzofurans but requires pre-functionalized starting materials.
Solvent and Stereochemical Control
Solvent Effects on Z-Selectivity
Additive-Assisted Configurational Purity
- NaOPiv·H2O: Increases Z-selectivity to 95% in rhodium-catalyzed reactions by stabilizing the enolate intermediate.
- Benzyltrimethylammonium chloride (BTAC): Phase-transfer catalyst that improves yields in biphasic systems (water/toluene).
Purification and Characterization
Chromatographic Separation
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
IR (KBr):
HRMS (ESI+):
Industrial-Scale Production Challenges
- Cost of Catalysts: Rhodium-based systems remain prohibitively expensive for large batches (>$2,500/mol).
- Byproduct Formation: Over-condensation products account for 15–20% yield loss in Knoevenagel reactions.
- Thermal Stability: Decomposition above 180°C necessitates low-temperature storage.
Emerging Green Chemistry Approaches
Electrochemical Synthesis
Platinum electrodes in acetonitrile mediate seleniranium intermediate formation, enabling metal-free benzofuran assembly at 80% yield.
Mechanochemical Grinding
Ball-milling 6-hydroxy-7-methylbenzofuranone with 3,4-dimethoxybenzaldehyde and KHSO4 achieves 88% conversion in 2 hr, reducing solvent use by 90%.
Q & A
Q. What are the established synthetic routes for (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one, and how are reaction conditions optimized?
The compound is synthesized via a base-catalyzed condensation of 6-hydroxy-7-methylbenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde (method C). Key steps include:
- Reaction conditions : Ethanol or methanol as solvents, reflux temperatures (70–80°C), and bases like sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group and facilitate aldol condensation .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer, confirmed by NMR coupling constants (e.g., J = 8.4 Hz for olefinic protons) .
- Yield optimization : Excess aldehyde (1.2–1.5 equiv) and prolonged reflux (6–8 hrs) improve yields to >90% .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals include:
- Olefinic proton at δ 7.61 ppm (d, J = 8.4 Hz) for the Z-configuration.
- Methoxy groups at δ 3.82–3.83 ppm (s, 6H).
- Benzofuran carbonyl at δ 181.30 ppm (C=O) .
- HRMS : Observed [M-H]<sup>-</sup> at m/z 297.0768 matches the theoretical m/z 297.0768 (C17H14O5) .
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm<sup>-1</sup>) and carbonyl (1680–1720 cm<sup>-1</sup>) stretches .
Q. How does the Z-isomer configuration influence biological activity compared to the E-isomer?
The Z-isomer’s planar benzylidene group enhances π-π stacking with biological targets (e.g., enzymes). Studies on analogous benzofuranones show Z-isomers exhibit higher binding affinity due to spatial alignment of methoxy and hydroxyl groups, critical for hydrogen bonding . For example, Z-isomers of similar compounds show 10–20× greater inhibitory activity against kinases compared to E-isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Purity variations : Impurities >5% (e.g., unreacted aldehyde) can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% .
- Isomer interference : E/Z isomerization under assay conditions (e.g., light or acidic pH). Monitor stability via UV-Vis (λmax 320–350 nm) and use chiral columns for separation .
- Cell line variability : Test activity across multiple lines (e.g., HEK293, HeLa) with standardized protocols (IC50 ± SEM) .
Q. What strategies optimize the compound’s DRAK2 inhibitory activity through structure-activity relationship (SAR) studies?
- Methoxy group positioning : 3,4-Dimethoxy substitution maximizes hydrophobic interactions with DRAK2’s ATP-binding pocket. Removing one methoxy reduces activity by 50% .
- Hydroxyl group derivatization : Acetylation (-OAc) improves membrane permeability (logP increase from 2.1 to 3.4) but reduces potency (IC50 from 0.8 μM to 5.2 μM) .
- Benzylidene substituents : Electron-withdrawing groups (e.g., -NO2) decrease activity, while electron-donating groups (-OCH3) enhance it .
Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
- Solvent selection : Replace ethanol with dichloromethane for easier solvent recovery (bp 40°C vs. 78°C) .
- Catalyst optimization : Use Amberlyst-15 resin (heterogeneous catalyst) to reduce purification steps and improve yield to 85% at 50°C .
- Isolation protocols : Employ centrifugal partition chromatography (CPC) for large-scale Z-isomer purification, achieving >98% enantiomeric excess .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- pH-dependent solubility : The compound is poorly soluble in water (0.1 mg/mL at pH 7) but soluble in DMSO (>50 mg/mL). Discrepancies arise from assay pH variations (e.g., PBS vs. unbuffered solutions) .
- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (100–200 nm) in aqueous buffers, falsely interpreted as low solubility. Use 0.1% Tween-80 to stabilize monomeric forms .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Condition/Result | Reference |
|---|---|---|
| Solvent | Ethanol, reflux | |
| Base | K2CO3 | |
| Reaction Time | 6–8 hrs | |
| Yield | 93.5% | |
| Purity (HPLC) | ≥95% |
Q. Table 2. Biological Activity Profile
| Assay Type | Result (IC50/EC50) | Reference |
|---|---|---|
| DRAK2 Inhibition | 0.8 μM | |
| Antioxidant (DPPH) | EC50 12.5 μM | |
| Cytotoxicity (HeLa) | IC50 >50 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
